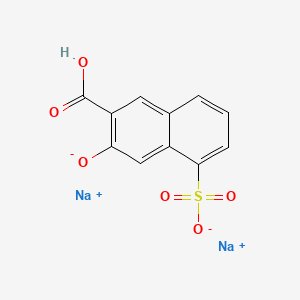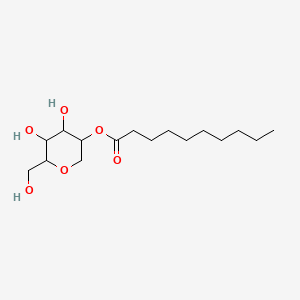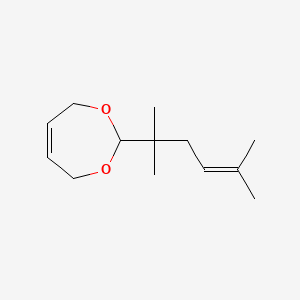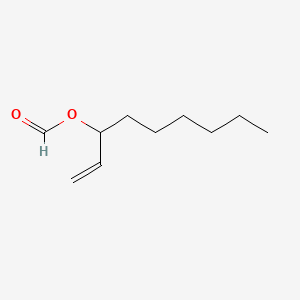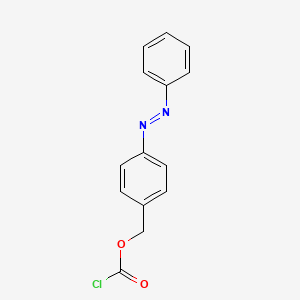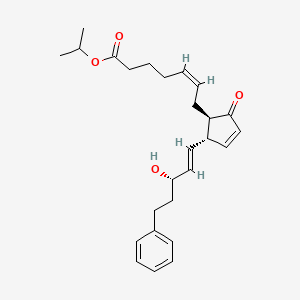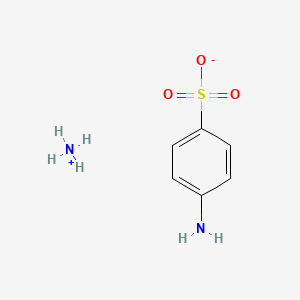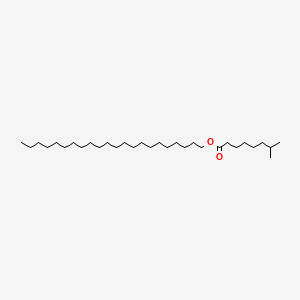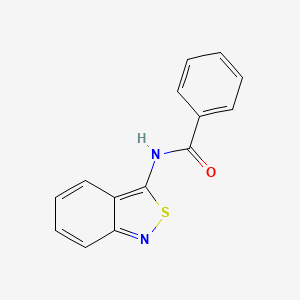
N-(2,1-Benzisothiazol-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,1-Benzisothiazol-3-yl)benzamide is a compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1-Benzisothiazol-3-yl)benzamide typically involves the reaction of 2-aminobenzenethiol with benzoyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The industrial production also includes rigorous quality control measures to meet the required standards for pharmaceutical or research applications .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,1-Benzisothiazol-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of N-(2,1-Benzisothiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, as a caspase-3 inhibitor, it binds to the active site of the enzyme, preventing the cleavage of peptide bonds and thereby inhibiting apoptosis. This action is crucial in conditions where excessive cell death is detrimental, such as in neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,1-Benzisothiazol-3-yl)acetamide
- N-(2,1-Benzisothiazol-3-yl)thiourea
- N-(2,1-Benzisothiazol-3-yl)carboxamide
Uniqueness
N-(2,1-Benzisothiazol-3-yl)benzamide stands out due to its specific benzamide group, which imparts unique chemical and biological properties. Compared to its analogs, it has shown higher potency as an enzyme inhibitor and better pharmacokinetic properties, making it a more promising candidate for therapeutic applications.
Eigenschaften
CAS-Nummer |
67019-28-7 |
|---|---|
Molekularformel |
C14H10N2OS |
Molekulargewicht |
254.31 g/mol |
IUPAC-Name |
N-(2,1-benzothiazol-3-yl)benzamide |
InChI |
InChI=1S/C14H10N2OS/c17-13(10-6-2-1-3-7-10)15-14-11-8-4-5-9-12(11)16-18-14/h1-9H,(H,15,17) |
InChI-Schlüssel |
GHBFFVPRRGRRGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C=CC=CC3=NS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


